molecular formula C26H24N2O5 B6553372 N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide CAS No. 1040642-02-1

N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide

Cat. No. B6553372
CAS RN: 1040642-02-1
M. Wt: 444.5 g/mol
InChI Key: BFPZAMJQMXVZFC-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide, also known as N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylquinolin-4-yloxy)acetamide, is a small molecule compound that has been studied extensively for its potential applications in the fields of medicine, biochemistry, and physiology. N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylquinolin-4-yloxy)acetamide is an important component of many drug formulations, and has been used as a therapeutic agent in various clinical trials. This compound has been studied for its ability to modulate various biochemical and physiological processes, including inflammation, apoptosis, and cell proliferation.

Mechanism of Action

N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide(3,5-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has been studied for its ability to modulate various biochemical and physiological processes. The exact mechanism of action of this compound is not fully understood, but it is believed to act as an agonist of certain G-protein coupled receptors (GPCRs). Specifically, N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide(3,5-dimethoxyphenyl)-2-(4-methoxyphenylquinolin-4-yloxy)acetamide has been shown to activate the GPCR Gq/11, which is involved in the regulation of cell proliferation and apoptosis. Additionally, this compound has been shown to activate the GPCR Gs/12, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide(3,5-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has been studied for its ability to modulate various biochemical and physiological processes. This compound has been found to have anti-inflammatory and anti-apoptotic effects, which have been demonstrated in both in vitro and in vivo studies. Additionally, N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide(3,5-dimethoxyphenyl)-2-(4-methoxyphenylquinolin-4-yloxy)acetamide has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, this compound has been found to have an inhibitory effect on cell proliferation, which has been demonstrated in several studies.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide(3,5-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is an attractive compound for use in laboratory experiments due to its low cost and ease of synthesis. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, which makes it well-suited for use in studies of various diseases and conditions. However, there are some limitations to using N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide(3,5-dimethoxyphenyl)-2-(4-methoxyphenylquinolin-4-yloxy)acetamide in laboratory experiments. For example, this compound has been found to be unstable in aqueous solution, which may limit its use in certain studies. Additionally, this compound has been found to have a relatively short half-life, which may limit its use in long-term studies.

Future Directions

For research on this compound include further studies of its mechanism of action, as well as its effects on various biochemical and physiological processes. Additionally, further studies of the structure-activity relationships of this compound are needed in order to better understand its potential therapeutic effects. Additionally, further studies of the safety and efficacy of N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide(3,5-dimethoxyphenyl)-2-(4-methoxyphenylquinolin-4-yloxy)acetamide are needed in order to develop new treatments for various diseases and conditions. Finally, further studies of the stability and pharmacokinetics of this compound are needed in order to develop more effective formulations for use in clinical trials.

Synthesis Methods

N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide(3,5-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide can be synthesized using a variety of methods. The most commonly used method is a cyclization reaction, which involves the reaction of a quinoline derivative with a substituted phenol. The reaction is typically performed in the presence of an acid catalyst, such as sulfuric acid. The reaction product is then purified by column chromatography or recrystallization. Other methods of synthesis, such as the microwave-assisted synthesis and the solid-phase synthesis, have also been used to synthesize N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide(3,5-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has been studied extensively for its potential applications in the fields of medicine, biochemistry, and physiology. This compound has been studied for its ability to modulate various biochemical and physiological processes, including inflammation, apoptosis, and cell proliferation. N-(3,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide(3,5-dimethoxyphenyl)-2-(4-methoxyphenylquinolin-4-yloxy)acetamide has been used in clinical trials to treat various conditions, such as cancer, cardiovascular disease, and diabetes. Furthermore, this compound has been used in laboratory studies to investigate the mechanism of action of various drugs, as well as to study the effects of various enzymes and hormones on cell signaling pathways.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-30-19-10-8-17(9-11-19)24-15-25(22-6-4-5-7-23(22)28-24)33-16-26(29)27-18-12-20(31-2)14-21(13-18)32-3/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPZAMJQMXVZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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